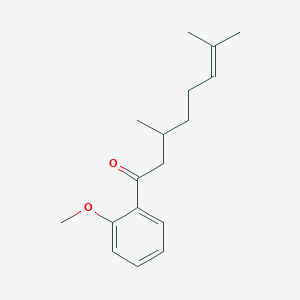
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring, which is further connected to a dimethyloctene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3,7-dimethyloct-6-en-1-ol.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Catalysis: The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ketone.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Effects: The compound’s effects are mediated through its ability to bind to and alter the activity of its molecular targets.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-ol: A related alcohol with similar structural features.
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-amine: An amine derivative with potential biological activity.
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-thiol: A thiol compound with unique chemical properties.
Actividad Biológica
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one, also known as a methoxy-substituted phenyl compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C17H24O2 and a molecular weight of 260.371 g/mol, exhibits structural characteristics that may contribute to various pharmacological effects.
- Molecular Formula : C17H24O2
- Molecular Weight : 260.371 g/mol
- CAS Number : 646522-93-2
Biological Activity Overview
Research indicates that compounds similar to this compound can exhibit a range of biological activities including:
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess significant antioxidant capabilities, which can protect against oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies have shown potential antimicrobial effects against various pathogens.
Antioxidant Activity
A study conducted by researchers evaluated the antioxidant potential of methoxy-substituted phenolic compounds. The results indicated that these compounds exhibited a significant ability to scavenge free radicals and reduce oxidative stress markers in vitro. The mechanism was attributed to the ability of the methoxy group to donate electrons, stabilizing free radicals effectively.
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages. The results demonstrated that this compound significantly reduced NO levels, suggesting a potent anti-inflammatory effect mediated by the inhibition of iNOS expression.
Antimicrobial Activity
Research published in Phytochemistry explored the antimicrobial properties of various phenolic compounds. The study revealed that this compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. The compound's mechanism of action was hypothesized to involve disruption of bacterial cell membranes.
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
646522-93-2 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-3,7-dimethyloct-6-en-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(2)8-7-9-14(3)12-16(18)15-10-5-6-11-17(15)19-4/h5-6,8,10-11,14H,7,9,12H2,1-4H3 |
Clave InChI |
DSWJJJPICKNGFY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















